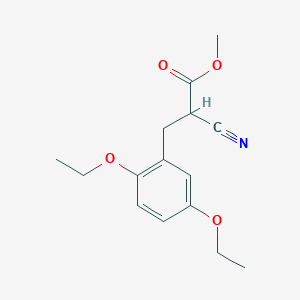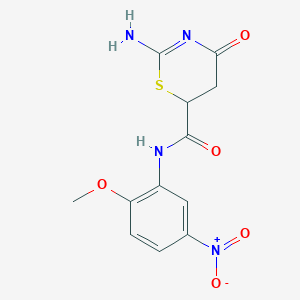![molecular formula C18H21ClO3 B4978208 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B4978208.png)
1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2,3-dimethylbenzene is a chemical compound that belongs to the family of organic compounds known as phenol ethers. It is commonly referred to as "Bisoprolol" and is a beta-blocker medication used to treat high blood pressure, heart failure, and angina.
Mécanisme D'action
Bisoprolol works by blocking the action of beta-adrenergic receptors, which are responsible for regulating heart rate and blood pressure. By blocking these receptors, Bisoprolol reduces heart rate and blood pressure, which can help to prevent heart failure and other cardiovascular complications.
Biochemical and Physiological Effects:
Bisoprolol has been shown to have a number of biochemical and physiological effects. It reduces heart rate and blood pressure, which can help to prevent heart failure and other cardiovascular complications. Bisoprolol has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
Bisoprolol has a number of advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying cardiovascular diseases. However, Bisoprolol also has some limitations. It can be difficult to work with due to its low solubility in water, and it may not be suitable for all types of experiments.
Orientations Futures
There are a number of future directions for research on Bisoprolol. One area of interest is its potential anti-inflammatory effects, which may be beneficial in the treatment of other diseases such as rheumatoid arthritis. Another area of interest is the development of new formulations of Bisoprolol that are more soluble in water, making it easier to work with in lab experiments. Finally, there is a need for further research on the long-term effects of Bisoprolol on cardiovascular health.
Méthodes De Synthèse
Bisoprolol is synthesized through a multistep process that involves the reaction of 2,3-dimethylphenol with epichlorohydrin in the presence of a base to form 2,3-dimethyl-4-chloromethylphenol. The resulting compound is then reacted with 2-(2-ethoxyphenoxy)ethylamine in the presence of a base to form Bisoprolol.
Applications De Recherche Scientifique
Bisoprolol has been extensively studied for its therapeutic effects on cardiovascular diseases. It has been shown to reduce the incidence of heart failure, myocardial infarction, and stroke. Bisoprolol has also been studied for its potential anti-inflammatory effects, which may be beneficial in the treatment of other diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-4-20-17-7-5-6-8-18(17)22-12-11-21-16-10-9-15(19)13(2)14(16)3/h5-10H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNDPSZJYFPNMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C(=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-bromo-2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4978129.png)



![1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-dimethylbenzene](/img/structure/B4978153.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4978154.png)
![5-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4978157.png)

![(2-bromo-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4978165.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978172.png)

![3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B4978190.png)
![4-[methyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4978198.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4978204.png)